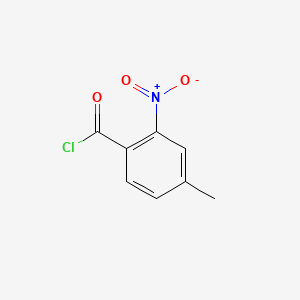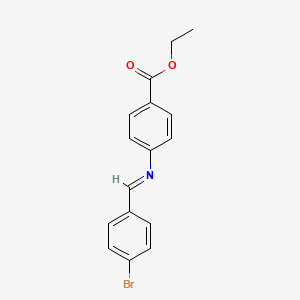
4-((4-BROMO-BENZYLIDENE)-AMINO)-BENZOIC ACID ETHYL ESTER
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-((4-BROMO-BENZYLIDENE)-AMINO)-BENZOIC ACID ETHYL ESTER is an organic compound that belongs to the class of Schiff bases It is characterized by the presence of a bromobenzylidene group attached to an amino benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-BROMO-BENZYLIDENE)-AMINO)-BENZOIC ACID ETHYL ESTER typically involves the condensation reaction between ethyl 4-aminobenzoate and 4-bromobenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
4-((4-BROMO-BENZYLIDENE)-AMINO)-BENZOIC ACID ETHYL ESTER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.
科学的研究の応用
4-((4-BROMO-BENZYLIDENE)-AMINO)-BENZOIC ACID ETHYL ESTER has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 4-((4-BROMO-BENZYLIDENE)-AMINO)-BENZOIC ACID ETHYL ESTER involves its interaction with specific molecular targets. The Schiff base moiety can form reversible covalent bonds with nucleophilic sites in biological molecules, such as proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The bromobenzylidene group may also contribute to the compound’s activity by enhancing its binding affinity and specificity for certain targets .
類似化合物との比較
4-((4-BROMO-BENZYLIDENE)-AMINO)-BENZOIC ACID ETHYL ESTER can be compared with other Schiff bases and related compounds:
Ethyl 4-aminobenzoate: A precursor in the synthesis of this compound, known for its use as a local anesthetic.
4-[(4-bromobenzylidene)amino]benzoic acid: Similar structure but lacks the ethyl ester group, which may affect its solubility and reactivity.
Ethyl (E)-4-[(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate: Another Schiff base with different substituents, leading to distinct chemical and biological properties
特性
分子式 |
C16H14BrNO2 |
|---|---|
分子量 |
332.19 g/mol |
IUPAC名 |
ethyl 4-[(4-bromophenyl)methylideneamino]benzoate |
InChI |
InChI=1S/C16H14BrNO2/c1-2-20-16(19)13-5-9-15(10-6-13)18-11-12-3-7-14(17)8-4-12/h3-11H,2H2,1H3 |
InChIキー |
GHJZIZKKDBCAKV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)ethanamine](/img/structure/B8796650.png)
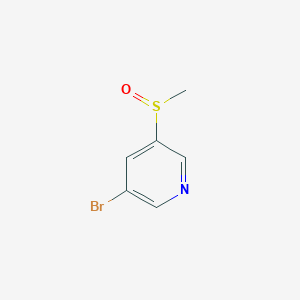
![2,4,6-Trichloropyrido[2,3-d]pyrimidine](/img/structure/B8796669.png)
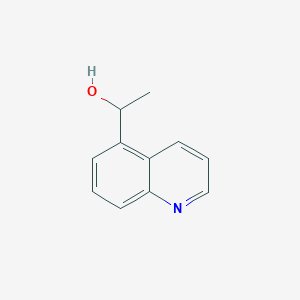
![N-[4-(dimethylamino)-2-methylbutan-2-yl]prop-2-enamide](/img/structure/B8796679.png)

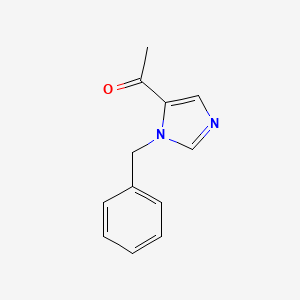
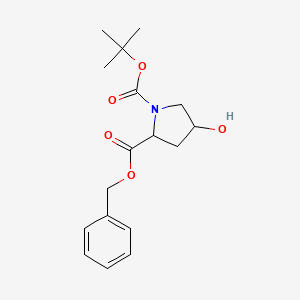
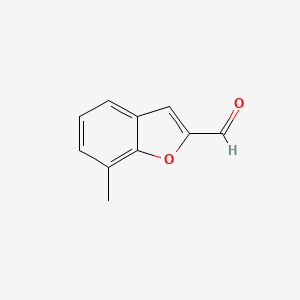
![N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]acetamide](/img/structure/B8796714.png)
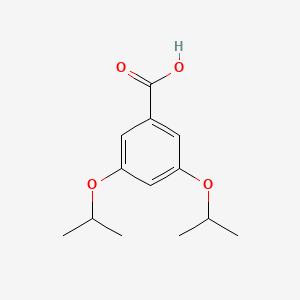
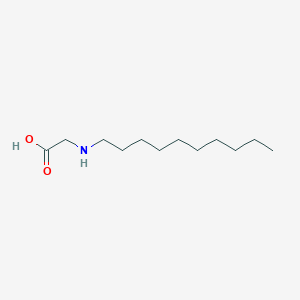
![7-[2-(4-Morpholinyl)ethoxy]-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole](/img/structure/B8796739.png)
